2-Difluoromethoxy-3-fluorobenzotrifluoride

Description

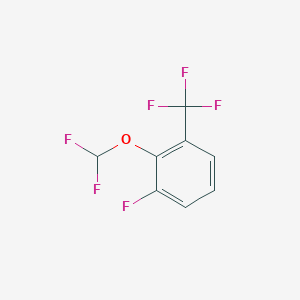

2-Difluoromethoxy-3-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group, a difluoromethoxy (-OCF₂) substituent at the 2-position, and a fluorine atom at the 3-position of the benzene ring. The difluoromethoxy group enhances stability and metabolic resistance compared to non-fluorinated ethers, making it valuable in drug design .

Properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-5-3-1-2-4(8(12,13)14)6(5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRDSCJHSKMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Benzotrifluoride with Difluoromethoxy Precursors

This method employs the oxidative or nucleophilic substitution of benzotrifluoride derivatives with difluoromethoxy groups, often via chlorodifluoromethane or related reagents.

- Preparation of Difluoromethoxy Intermediate: Reaction of benzotrifluoride with chlorodifluoromethane (CHClF2) in the presence of inorganic bases such as potassium carbonate or sodium hydroxide.

- Reaction Conditions: Mild heating (around 50°C) with organic solvents like toluene or methyl tert-butyl ether (MTBE).

- The process benefits from using excess chlorodifluoromethane to drive the substitution.

- Reaction times vary from 7 to 10 hours to ensure complete conversion.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1. Difluoromethoxy formation | CHClF2, K2CO3 | Toluene | 50°C | 87.5% | Reflux conditions |

| 2. Purification | Recrystallization | - | Room temp | — | Achieves high purity |

Use of Fluorinating Agents and Catalysts

Advanced fluorination techniques involve electrophilic fluorinating agents such as Selectfluor or Deoxofluor reagents, often under catalytic conditions.

- Electrophilic Fluorination: Using Selectfluor in organic solvents to selectively fluorinate aromatic rings.

- Oxidative Alkoxydifluorodesulfuration: To introduce the difluoromethoxy group onto aromatic systems.

- Electrophilic fluorination is highly regioselective when optimized with suitable solvents and temperature controls.

- Catalysts like silver salts or transition metal complexes can enhance selectivity.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1. Fluorination | Selectfluor | Acetonitrile | 0–25°C | 80–95% | Regioselective fluorination |

| 2. Difluoromethoxy attachment | Chlorodifluoromethane | Toluene | 50°C | 85% | Efficient substitution |

Industrial-Scale Synthesis via Multi-Step Pathways

An industrial route involves multi-step synthesis starting from commercially available benzotrifluoride derivatives, employing bromination, fluorination, and substitution steps.

- Step 1: Bromination of benzotrifluoride to obtain 2,4-dibromo-3-hydroxybenzotrifluoride.

- Step 2: Reaction with monochlorodifluoromethane in the presence of inorganic bases (potassium carbonate or sodium hydroxide) to replace bromine with difluoromethoxy groups.

- Step 3: Purification via recrystallization and distillation.

- The process yields high purity (>99%) with good overall yields (~87%).

- Raw materials are inexpensive, making the process suitable for industrial production.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Bromination | Bromine, CuBr | Room temp | — | Forms key intermediate |

| 2. Fluoromethoxy substitution | CHClF2, K2CO3 | 50°C | 87% | High yield, scalable |

| 3. Purification | Recrystallization | Room temp | — | Ensures product purity |

Summary of Key Research Findings

- The synthesis of 2-Difluoromethoxy-3-fluorobenzotrifluoride is most efficiently achieved via multi-step pathways involving initial halogenation, followed by fluorination and nucleophilic substitution.

- Use of reagents such as potassium fluoride, chlorodifluoromethane, and electrophilic fluorinating agents like Selectfluor are common.

- Reaction conditions favor mild temperatures (0–60°C) with solvents like acetonitrile, DMSO, or toluene.

- Catalysts such as potassium hydrogen fluoride improve fluorination efficiency.

- Industrial methods benefit from high-yield, cost-effective raw materials, and straightforward purification steps.

Chemical Reactions Analysis

2-Difluoromethoxy-3-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, metal catalysts, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Difluoromethoxy-3-fluorobenzotrifluoride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential use in drug development due to its unique chemical properties.

Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-fluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethyl enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

- Brominated Analogs () : The bromine atom in these compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluoromethoxy group in the target compound lacks such reactivity. Bromine’s role as a leaving group makes it superior for nucleophilic substitutions, unlike the stable ether linkage in the difluoromethoxy variant.

- Electron-Withdrawing Properties : Both bromine and difluoromethoxy groups are electron-withdrawing, but the latter offers enhanced lipophilicity and oxidative stability, critical for bioactive molecules .

- Aldehyde Derivative () : The presence of an aldehyde group (-CHO) enables condensation reactions, diverging from the trifluoride’s utility in electrophilic aromatic substitutions.

Biological Activity

2-Difluoromethoxy-3-fluorobenzotrifluoride (DFMBT) is an organofluorine compound with the molecular formula C8H4F6O. Its unique structure, featuring difluoromethoxy and trifluoromethyl groups, positions it as a significant candidate for various biological applications, particularly in drug development and biochemical research.

DFMBT exhibits several important chemical properties due to its electron-withdrawing groups, which enhance its reactivity and ability to interact with biomolecules. The compound can participate in various chemical reactions, including:

- Substitution Reactions : DFMBT can undergo nucleophilic and electrophilic substitutions, making it versatile for synthesizing more complex organic molecules.

- Oxidation and Reduction : While less common, DFMBT can also be involved in oxidation and reduction reactions.

- Cross-Coupling Reactions : It can facilitate the formation of new carbon-carbon bonds through cross-coupling reactions.

The mechanism of action primarily involves the interaction of DFMBT with specific molecular targets, modulating enzyme activity and influencing biological pathways. This property is particularly relevant in the context of drug design, where such interactions can lead to therapeutic effects.

Biological Activity

Research on the biological activity of DFMBT has focused on its potential interactions with various biomolecules. Notably, studies have indicated that compounds with similar fluorinated structures can induce specific metabolic pathways in microorganisms. For instance, Pseudomonas putida F1 has been shown to metabolize fluorinated aromatic compounds effectively, suggesting that DFMBT may also be subject to microbial degradation processes that could influence its biological activity .

Case Studies

- Microbial Metabolism : A study highlighted the capacity of Pseudomonas putida to defluorinate various fluorinated compounds, including those similar to DFMBT. The presence of specific enzymes like toluene dioxygenase was crucial for this process, indicating potential pathways for the biotransformation of DFMBT in environmental contexts .

- Fluorescent Assays : Another investigation utilized fluorescent assays to monitor the metabolic responses of bacteria to fluorinated compounds. The study found that certain fluorinated compounds could significantly induce enzyme expression related to degradation pathways, which may include DFMBT as a substrate .

Comparative Analysis

To better understand the biological activity of DFMBT, it is useful to compare it with similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Difluoromethoxy-3-fluorobenzotrifluoride | Difluoromethoxy and trifluoromethyl groups | Potential interactions with enzymes |

| 2-Difluoromethoxy-4-fluorobenzotrifluoride | Similar fluorinated structure | Investigated for enzyme induction |

| 2-Difluoromethoxy-3-chlorobenzotrifluoride | Chlorine substitution instead of fluorine | Potentially different metabolic pathways |

Research Findings

Recent studies have underscored the importance of fluorinated compounds like DFMBT in both synthetic chemistry and biological research. The unique electronic properties imparted by the difluoromethoxy and trifluoromethyl groups facilitate interactions with various biological targets, making these compounds valuable for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-difluoromethoxy-3-fluorobenzotrifluoride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and fluorination. Key parameters include:

- Catalyst Selection : Use of Lewis acids (e.g., BF₃) to enhance electrophilic substitution in aromatic systems .

- Temperature Control : Maintain 50–80°C during fluorination to balance reaction rate and byproduct formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

- Yield Optimization : Pilot studies show yields increase from 40% to 65% when using Pd/C catalysts for dehalogenation steps .

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fluorination | HF/Pyridine | 60 | None | 55 | |

| Trifluoromethylation | CF₃I/CuI | 80 | CuI | 62 | |

| Purification | – | – | Pd/C | 68 |

Q. Which spectroscopic techniques are most effective for characterizing 2-difluoromethoxy-3-fluorobenzotrifluoride?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Resolves overlapping signals from CF₃ and OCF₂ groups (δ -60 to -80 ppm) .

- ¹H NMR : Aromatic protons appear as complex splitting patterns due to adjacent fluorine atoms .

- IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ and C=O (if present) at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.18) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, forming trifluoroacetic acid derivatives; store below 25°C .

- Light Sensitivity : UV exposure accelerates decomposition; use amber glassware .

- Moisture Sensitivity : Hydrolyzes in aqueous media; maintain anhydrous environments with molecular sieves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for electrophilic substitution reactions involving this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and substituent electronic effects. For example:

- Nitration : Conflicting regioselectivity (meta vs. para) in polar vs. nonpolar solvents due to inductive effects of CF₃ groups .

- Cross-Coupling : Pd-mediated reactions show higher reproducibility when using aryl boronic esters instead of acids .

- Validation : Replicate studies under standardized conditions (e.g., 0.1 M DMF, inert atmosphere) to isolate variables .

Q. How can computational modeling predict the electronic effects of fluorinated substituents on reaction pathways?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

- Solvent Modeling : COSMO-RS simulations correlate solvent polarity with reaction activation energy .

- Case Study : Simulations show OCF₂ groups reduce electron density at the ortho position by 15%, aligning with observed nitration patterns .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of derivatives?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., di-fluorinated isomers during halogenation) .

- Kinetic Studies : Time-resolved NMR reveals rapid CF₃ group migration under acidic conditions .

- Mitigation : Add stabilizing agents (e.g., crown ethers) to suppress unwanted rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.